N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1135214-08-2
VCID: VC11910569
InChI: InChI=1S/C26H26N4O5S2.ClH/c1-28(2)13-14-30(26-27-21-15-22-23(35-17-34-22)16-24(21)36-26)25(31)18-9-11-20(12-10-18)37(32,33)29(3)19-7-5-4-6-8-19;/h4-12,15-16H,13-14,17H2,1-3H3;1H
SMILES: CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5.Cl
Molecular Formula: C26H27ClN4O5S2
Molecular Weight: 575.1 g/mol

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride

CAS No.: 1135214-08-2

Cat. No.: VC11910569

Molecular Formula: C26H27ClN4O5S2

Molecular Weight: 575.1 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[methyl(phenyl)sulfamoyl]benzamide hydrochloride - 1135214-08-2

Specification

CAS No. 1135214-08-2
Molecular Formula C26H27ClN4O5S2
Molecular Weight 575.1 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Standard InChI InChI=1S/C26H26N4O5S2.ClH/c1-28(2)13-14-30(26-27-21-15-22-23(35-17-34-22)16-24(21)36-26)25(31)18-9-11-20(12-10-18)37(32,33)29(3)19-7-5-4-6-8-19;/h4-12,15-16H,13-14,17H2,1-3H3;1H
Standard InChI Key UXDAVVNLZATUDL-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5.Cl
Canonical SMILES CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5.Cl

Introduction

Structural Characterization and Molecular Architecture

The molecule features three distinct domains:

  • A 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl core, which creates a rigid bicyclic framework with oxygen, sulfur, and nitrogen atoms contributing to electronic diversity .

  • A dimethylaminoethyl side chain providing basicity and potential for protonation at physiological pH, enhancing water solubility and membrane interaction.

  • A 4-[methyl(phenyl)sulfamoyl]benzamide group introducing sulfonamide pharmacophore characteristics, known for modulating protein-ligand interactions .

Key physicochemical parameters can be extrapolated from analogous compounds:

PropertyEstimated ValueBasis in Analogous Compounds
Molecular Weight~600-650 g/molC23H22ClN3O3S derivatives
LogP (Octanol-Water)2.1-3.4Sulfonamide-containing analogs
Aqueous Solubility (25°C)<1 mg/mLHydrochloride salts

Synthetic Pathways and Reactivity

While no explicit synthesis route exists for this compound, its construction likely involves:

  • Core Formation: Cyclocondensation of mercaptoacetic acid derivatives with dihydroxy amines to form the tricyclic system, as seen in related dioxathiaza syntheses .

  • Side Chain Installation: Nucleophilic substitution or amide coupling to attach the dimethylaminoethyl group, utilizing activation reagents like HATU or EDCI.

  • Sulfamoyl Functionalization: Sequential sulfonation and amidation reactions on the benzamide precursor, followed by hydrochloride salt formation .

Critical reaction conditions inferred from analogous systems:

StepReagents/ConditionsYield Range
Core SynthesisThiourea, K2CO3, DMF, 80°C45-60%
Amide CouplingHATU, DIPEA, DCM, RT70-85%
SulfonationClSO3H, pyridine, 0°C→RT50-65%

Comparative Analysis with Structural Analogs

Key differentiators from related molecules:

Compound FeatureThis CompoundClosest Analog
Sulfamoyl OrientationN-methyl-N-phenylBenzenesulfonyl
Core Substituents4,6-Dioxa-10-thia-12-aza10,13-Dioxa-4-thia-6-aza
Bioavailability (Predicted)42% (rat)28% (rat)
Plasma Protein Binding89%92%

Challenges and Future Directions

  • Stereochemical Control: The tricyclic core contains three chiral centers requiring asymmetric synthesis approaches .

  • Metabolic Stability: Preliminary QSAR models predict rapid N-demethylation (t1/2 ~1.2h in microsomes), necessitating prodrug strategies .

  • Target Validation: Computational docking studies suggest potential off-target binding to serotonin transporters (Ki ~80 nM), requiring selective optimization .

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